molecular formula C11H12N2O3 B3252432 2-Hydroxy-L-tryptophan CAS No. 21704-80-3

2-Hydroxy-L-tryptophan

Cat. No.: B3252432
CAS No.: 21704-80-3
M. Wt: 220.22 g/mol
InChI Key: VAUYGGXCASQWHK-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-Tryptophan is an organic compound belonging to the class of indolyl carboxylic acids and derivatives. It is a derivative of tryptophan, an essential amino acid, and features a hydroxy group at the second position on the indole ring. This compound is of significant interest due to its role as a precursor in the biosynthesis of various bioactive molecules, including neurotransmitters and hormones .

Mechanism of Action

Target of Action

2-Hydroxy-L-tryptophan is a derivative of the essential amino acid L-tryptophan . It is a part of the class of organic compounds known as indolyl carboxylic acids and derivatives . These compounds contain a carboxylic acid chain linked to an indole ring . The primary target of this compound is the enzyme Quinohemoprotein ethanol dehydrogenase type-1 in the organism Comamonas testosteroni .

Mode of Action

It is known that it interacts with its target enzyme, leading to changes in the organism’s metabolic processes .

Biochemical Pathways

L-Tryptophan, the parent compound of this compound, is metabolized via three pathways: the indole pathway in bacteria, and the kynurenine and serotonin pathways in mammalian cells . Disruptions in L-Tryptophan metabolism are reported in several diseases, making L-Tryptophan metabolism a promising therapeutic target

Pharmacokinetics

It is known that l-tryptophan, the parent compound, is metabolized via the kynurenine pathway, with the rate-limiting enzymes being tryptophan 2,3-dioxygenase (tdo) in the liver and indoleamine 2,3-dioxygenases (ido1/ido2) elsewhere . The stability of TDO protein is regulated by tryptophan, allowing tight control of tryptophanemia .

Result of Action

Disruptions in l-tryptophan metabolism, from which this compound is derived, are reported in several neurological, metabolic, psychiatric, and intestinal disorders .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the gut microbiota can influence the metabolism of L-Tryptophan, the parent compound . Furthermore, the stability of the TDO protein, a key enzyme in L-Tryptophan metabolism, is regulated by tryptophan, which can be influenced by dietary supply .

Biochemical Analysis

Biochemical Properties

2-Hydroxy-L-tryptophan plays a significant role in biochemical reactions, particularly in the metabolism of tryptophan. It interacts with several enzymes, including tryptophan hydroxylase, which catalyzes the hydroxylation of tryptophan to form 5-hydroxytryptophan, a precursor to serotonin . Additionally, this compound is involved in the kynurenine pathway, where it is metabolized by indoleamine 2,3-dioxygenase and tryptophan 2,3-dioxygenase . These interactions are crucial for maintaining tryptophan homeostasis and regulating immune responses.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the proliferation and differentiation of immune cells, such as T-lymphocytes and macrophages . By modulating the kynurenine pathway, this compound can impact the production of metabolites that regulate immune responses and inflammation . Furthermore, it plays a role in maintaining the integrity of the intestinal barrier and promoting epithelial cell renewal .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It acts as a substrate for tryptophan hydroxylase, leading to the production of serotonin . Additionally, it can inhibit or activate enzymes involved in the kynurenine pathway, such as indoleamine 2,3-dioxygenase and tryptophan 2,3-dioxygenase . These interactions result in changes in gene expression and the production of bioactive metabolites that influence cellular functions and immune responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under physiological conditions, but it can degrade over time, leading to changes in its biological activity . Long-term exposure to this compound has been associated with alterations in cellular function, including changes in gene expression and metabolic activity . These effects are important for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance immune responses and promote anti-inflammatory effects . At high doses, it can exhibit toxic effects, including the inhibition of T-cell proliferation and the induction of oxidative stress . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the kynurenine and serotonin pathways . In the kynurenine pathway, it is metabolized by indoleamine 2,3-dioxygenase and tryptophan 2,3-dioxygenase to produce kynurenine and other bioactive metabolites . In the serotonin pathway, it serves as a precursor to serotonin, which is synthesized by tryptophan hydroxylase . These metabolic pathways are essential for regulating immune responses, neurotransmission, and cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. It is passively transported from the blood into hepatocytes by the aromatic amino acid transporter SLC16A10 . Within cells, this compound can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are crucial for maintaining the compound’s bioavailability and biological activity.

Subcellular Localization

This compound is localized to various subcellular compartments, including the cytosol, mitochondria, and vesicles . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . These localization patterns are important for understanding the compound’s activity and function within cells, as well as its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-Tryptophan typically involves the hydroxylation of tryptophan. One common method is the enzymatic hydroxylation using tryptophan hydroxylase, which requires molecular oxygen and tetrahydrobiopterin as cofactors. This reaction is highly regioselective, targeting the second position on the indole ring .

Industrial Production Methods: Industrial production of 2-Hydroxy-Tryptophan can be achieved through microbial fermentation. Engineered strains of Escherichia coli have been developed to produce this compound efficiently from glucose. The process involves the expression of a tryptophan hydroxylase mutant and the cofactor tetrahydrobiopterin synthesis and regeneration pathway .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-Tryptophan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Hydroxy-Tryptophan has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of various indole derivatives.

    Biology: It is involved in the biosynthesis of neurotransmitters such as serotonin and melatonin.

    Medicine: It has potential therapeutic applications in treating disorders related to serotonin deficiency, such as depression and insomnia.

    Industry: It is used in the production of pharmaceuticals and dietary supplements .

Comparison with Similar Compounds

Uniqueness: 2-Hydroxy-Tryptophan is unique due to its specific hydroxylation at the second position on the indole ring, which imparts distinct chemical properties and biological activities compared to other tryptophan derivatives .

Properties

IUPAC Name

(2S)-2-amino-3-(2-hydroxy-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c12-8(11(15)16)5-7-6-3-1-2-4-9(6)13-10(7)14/h1-4,8,13-14H,5,12H2,(H,15,16)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAUYGGXCASQWHK-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=C(N2)O)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00951604
Record name 2-Hydroxytryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00951604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21704-80-3, 2899-29-8
Record name (2S)-2-Amino-3-(2-hydroxy-1H-indol-3-yl)propanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021704803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxytryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00951604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-amino-3-(2-hydroxy-1H-indol-3-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-HYDROXYTRYPTOPHAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TCB9GM9U3X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-L-tryptophan
Reactant of Route 2
2-Hydroxy-L-tryptophan
Reactant of Route 3
2-Hydroxy-L-tryptophan
Reactant of Route 4
2-Hydroxy-L-tryptophan
Reactant of Route 5
2-Hydroxy-L-tryptophan
Reactant of Route 6
2-Hydroxy-L-tryptophan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.